molecular formula C7H12ClN3O B2414572 {6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride CAS No. 2197057-59-1

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride

Cat. No.: B2414572
CAS No.: 2197057-59-1
M. Wt: 189.64
InChI Key: GYKGJTITISCKAD-UHFFFAOYSA-N
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Description

{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O and its molecular weight is 189.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regiocontrolled Synthesis

    A method for synthesizing 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines, which is related to the queried compound, was developed using commercially available pyrazoles. This process involves multiple steps and enables the construction of fused heterocyclic scaffolds with various substitution patterns, highlighting the compound's versatility as a synthetic building block (Lindsay-Scott & Rivlin-Derrick, 2019).

  • Efficient Synthesis Methods

    Novel synthesis methods for producing 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives were developed. These methods show good to excellent yields and involve an intramolecular etherification process, demonstrating the compound's reactivity and potential for efficient large-scale production (Abonía et al., 2010).

  • Optimized Synthesis for Medicinal Application

    An improved synthesis method for 3-(hetero)aryl pyrazolo[1,5-a]pyridines was developed, including a novel boronic ester related to the queried compound. This method is applicable to high throughput chemistry and large-scale synthesis, indicating its significance in medicinal chemistry (Bethel et al., 2012).

Potential Medical Applications

  • PDE-4B Inhibitors for CNS Diseases

    Compounds including the queried structure have been identified as selective inhibitors of Phosphodiesterase 4B (PDE-4B). These compounds could be useful in treating central nervous system diseases, metabolic disorders, autoimmune, and inflammatory diseases, showcasing potential therapeutic applications (Abdel-Magid, 2017).

  • Synthesis and Pharmacological Activities

    The queried compound's derivatives, such as pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives, were synthesized and evaluated for their antioxidant and anticancer activities. This indicates the compound's potential in developing new chemotherapeutic agents (Mahmoud, El-Bordany, & Elsayed, 2017).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    Derivatives of the queried compound, particularly pyrazolo[3,4-d]pyrimidin-4-ones, have been tested for antitumor activity, with several showing promising results against human breast adenocarcinoma cell lines. This underscores its potential role in cancer research (Abdellatif et al., 2014).

  • Neuroprotective Effects Against Acute Ischemic Injury

    A novel small-molecule compound structurally related to the queried compound showed strong neuroprotective effects against acute ischemic injury by inhibiting oxidative stress, suggesting potential applications in stroke treatment (Ni et al., 2018).

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;/h4H,1-3,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKGJTITISCKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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